molecular formula C7H12O B2423353 1-(1-Methylcyclobutyl)ethanone CAS No. 55368-89-3

1-(1-Methylcyclobutyl)ethanone

Cat. No. B2423353
CAS RN: 55368-89-3
M. Wt: 112.172
InChI Key: BCONMNLEVXRWTI-UHFFFAOYSA-N
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Description

“1-(1-Methylcyclobutyl)ethanone” is a chemical compound with the molecular formula C7H12O . It has a molecular weight of 112.17 .


Molecular Structure Analysis

The InChI code for “1-(1-Methylcyclobutyl)ethanone” is 1S/C7H12O/c1-6(8)7(2)4-3-5-7/h3-5H2,1-2H3 . This indicates that the molecule consists of a cyclobutyl ring with a methyl group and an ethanone group attached to it.


Physical And Chemical Properties Analysis

“1-(1-Methylcyclobutyl)ethanone” is a liquid at room temperature .

Scientific Research Applications

Quantum Chemical Analysis

A study by Koca et al. (2015) delved into the synthesis of a related compound, 1-(3-Mesityl-3-methylcyclobutyl)-2-(naphthalene-1-yloxy)ethanone, and examined its molecular structure using quantum chemical calculations. This research highlights the importance of such compounds in understanding molecular interactions and electron transfers, which are fundamental in materials science and molecular engineering (Koca et al., 2015).

Antimicrobial Properties

Wanjari (2020) investigated the antimicrobial properties of a similar compound, 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone. This study underscores the potential of derivatives of 1-(1-Methylcyclobutyl)ethanone in developing new antimicrobial agents (Wanjari, 2020).

Biological Activities Evaluation

Research by Sarac et al. (2020) synthesized and evaluated the antioxidant and antibacterial properties of 1-(3-Methyl-3-mesityl)-cyclobutyl-2-{[5-(2-fluorophenyl)-4-(aryl-alkyl)-4H-[1,2,4]triazol-3-yl]sulfanyl}-ethanone compounds. These findings are significant in the field of pharmacology and drug discovery (Sarac et al., 2020).

Computational Analysis for Medical Applications

Koparir et al. (2022) conducted synthesis, characterization, and computational studies of thiophene-based compounds related to 1-(1-Methylcyclobutyl)ethanone. This study explored their potential as corrosion inhibitors and their interaction with SARS-CoV-2 proteins, providing insights into their applications in medical research and materials science (Koparir et al., 2022).

Photochemistry and Crystal Structures

The photochemistry and crystal structures of related compounds, such as α-adamantylacetophenones, were studied by Fu et al. (1998). This research is crucial for understanding the photostability and reactivity of these compounds, which can have implications in fields like photopharmacology and material sciences (Fu et al., 1998).

DFT Calculation in Synthetic Chemistry

A study without listed authors (2022) focused on the synthesis of 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, using density functional theory (DFT) for molecular characterization. This highlights the role of computational methods in advancing synthetic chemistry (Author(s) not listed, 2022).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H226, H315, H319, and H335 . These statements indicate that the compound is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(1-methylcyclobutyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6(8)7(2)4-3-5-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCONMNLEVXRWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methylcyclobutyl)ethanone

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